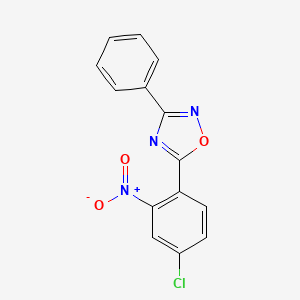methanone](/img/structure/B5807052.png)
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone, commonly known as fluorophenylketone (FPK), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone works by inhibiting the activity of specific enzymes and proteins in the body, such as proteases, kinases, and caspases. This inhibition can lead to the disruption of various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone depend on the specific enzyme or protein that it inhibits. For example, [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of cancer. Inhibition of cathepsin B by [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone can lead to decreased cancer cell proliferation and increased apoptosis.
実験室実験の利点と制限
One advantage of using [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted inhibition and analysis of specific cellular processes. However, [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone also has limitations, such as its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for the use of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in scientific research. One direction is the development of new drugs and therapies based on [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone, particularly for the treatment of cancer and neurodegenerative diseases. Another direction is the continued investigation of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone's mechanism of action and its potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone and its potential uses may lead to new discoveries and advancements in various areas of science.
合成法
The synthesis of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone can be achieved through several methods, including the reaction of 4-bromo-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Another method involves the reaction of 4-chloro-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Both methods result in the formation of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone with high yields.
科学的研究の応用
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has been used in various scientific research applications, including as a protease inhibitor, a kinase inhibitor, and a caspase inhibitor. [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has also been used in the development of new drugs and therapies, such as for the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
(5-fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13-11-17(20-9-5-6-10-20)16(19)12-15(13)18(21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVLOOYWHWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)

![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)


![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)